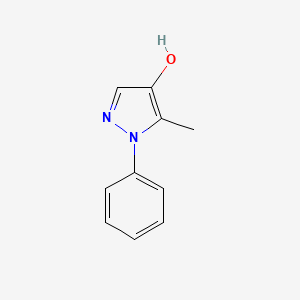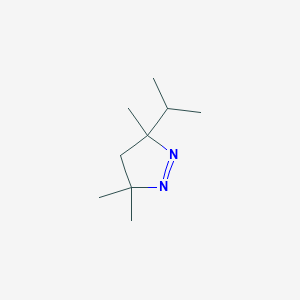
3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their nitrogen-based hetero-aromatic ring structures, which make them versatile scaffolds in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton in good to excellent yields under mild conditions . The reaction conditions often involve the use of catalysts and solvents that facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated pyrazoles.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole include other pyrazole derivatives such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H18N2 |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3,3,5-trimethyl-5-propan-2-yl-4H-pyrazole |
InChI |
InChI=1S/C9H18N2/c1-7(2)9(5)6-8(3,4)10-11-9/h7H,6H2,1-5H3 |
InChI-Schlüssel |
LVJWCVXSEHLZMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CC(N=N1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)

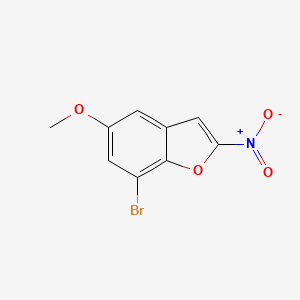

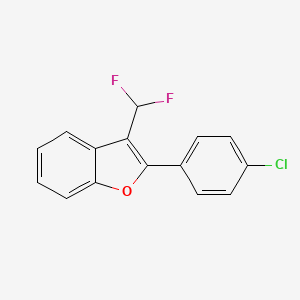
![4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)
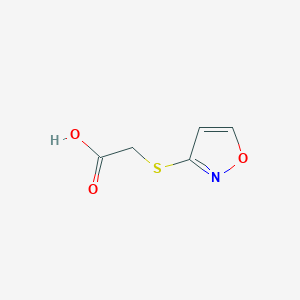
![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
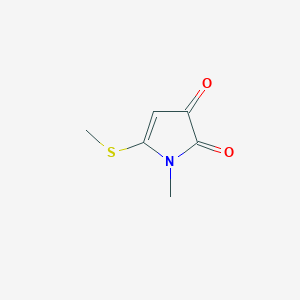
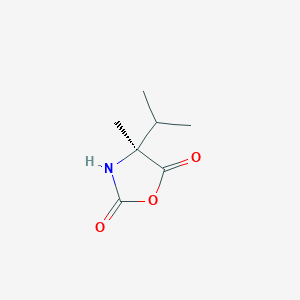

![[2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid](/img/structure/B12882460.png)
![2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12882467.png)
